Product packaging for 4-Methoxypyridine-2,6-dicarbaldehyde(Cat. No.:)

4-Methoxypyridine-2,6-dicarbaldehyde

Cat. No.: B15524234
M. Wt: 165.15 g/mol
InChI Key: DNJDRUGYRWNYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 4-Methoxypyridine-2,6-dicarbaldehyde (CAS Number: 95306-74-4) is a specialized pyridine derivative characterized by its molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol . This compound serves as a versatile chemical building block in organic synthesis and materials science research. Research Applications and Value This dialdehyde is a key synthetic intermediate due to its two reactive aldehyde groups. Aldehyde-functionalized pyridines are valuable precursors in the synthesis of complex macrocyclic compounds and Schiff base ligands . The structure of this compound, featuring an electron-donating methoxy group, makes it a subject of interest in the development of novel coordination complexes and functional organic materials. Its primary research value lies in its role as a foundational scaffold for constructing more complex molecular architectures. Intended for Research Use This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO3 B15524234 4-Methoxypyridine-2,6-dicarbaldehyde

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

4-methoxypyridine-2,6-dicarbaldehyde

InChI

InChI=1S/C8H7NO3/c1-12-8-2-6(4-10)9-7(3-8)5-11/h2-5H,1H3

InChI Key

DNJDRUGYRWNYCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)C=O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Bromo Substituents : The methoxy group’s electron-donating nature increases the pyridine ring’s electron density, improving nucleophilicity in imine condensations. In contrast, bromo substituents reduce reactivity due to steric bulk and electron withdrawal .
  • Methoxy vs. Hydroxy Substituents : While both are electron-donating, the hydroxy group’s acidity necessitates careful pH control during reactions, unlike the methoxy group, which is stable under broader conditions .

Coordination Chemistry

This compound derivatives exhibit unique utility in synthesizing iron(II) complexes with spin-crossover behavior. For example, 2,6-bis(1H-imidazol-2-yl)-4-methoxypyridine ligands derived from this aldehyde enable thermochromic and magnetic properties in iron complexes, attributed to the methoxy group’s electronic modulation . In contrast, unsubstituted pyridine-2,6-dicarbaldehyde forms simpler ligands with less tunable electronic profiles .

Covalent Organic Frameworks (COFs)

The methoxy derivative’s electron-rich structure enhances π-π stacking in COFs, improving crystallinity. For instance, spiropyran-functionalized COFs (e.g., TTA-SPDFP) integrate this compound analogs to achieve light-responsive structural changes . By comparison, bromo-substituted analogs are used for post-synthetic modifications but require harsher reaction conditions .

Medicinal Chemistry

Pyridine-2,6-dicarbaldehyde (DFP) is widely used in reductive amination to synthesize CXCR4 antagonists for cancer therapy. The methoxy variant’s bulkier structure may hinder binding to chemokine receptors, making DFP more favorable for drug candidates .

Research Findings and Challenges

  • Synthetic Challenges : The direct synthesis of this compound from chelidamic acid often requires multi-step pathways, including esterification, amidation, and nitrile formation, with incomplete conversions necessitating alternative routes (e.g., alkylation of dimethyl 4-hydroxypyridine-2,6-dicarboxylate) .
  • Reactivity Trade-offs : While the methoxy group improves electron density for condensations, it introduces steric hindrance that can reduce yields in crowded reactions compared to DFP .

Q & A

Q. What are the established synthetic routes for 4-Methoxypyridine-2,6-dicarbaldehyde, and how do reaction conditions affect yield and purity?

The synthesis typically involves multi-step reactions starting from pyridine derivatives. For example, dimethyl 4-methoxypyridine-2,6-dicarboxylate can be synthesized via nucleophilic substitution using thionyl chloride and methanol, achieving higher yields (91%) compared to alternative methods using PCl5 (69%) . Reaction conditions such as temperature, solvent choice, and catalyst presence significantly influence purity. Post-synthetic oxidation or hydrolysis steps may introduce the aldehyde groups, requiring careful pH and temperature control to avoid side reactions .

Q. How can spectroscopic methods confirm the structure of this compound and its derivatives?

  • NMR Spectroscopy : The aldehyde protons (δ ~9.5–10.5 ppm) and methoxy group (δ ~3.8–4.0 ppm) provide distinct signals in 1H^1H-NMR. 13C^{13}C-NMR confirms carbonyl carbons (δ ~190–200 ppm) .
  • IR Spectroscopy : Stretching vibrations for aldehydes (ν ~1700–1750 cm1^{-1}) and methoxy C–O (ν ~1250 cm1^{-1}) are critical .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 165.15 for C8_8H7_7NO3_3) validate molecular weight .

Q. What safety precautions are recommended when handling this compound?

Due to limited toxicity data, handle under fume hoods with PPE (gloves, lab coat, goggles). Avoid inhalation or skin contact. The compound is classified for R&D use only, requiring disposal via approved hazardous waste protocols .

Advanced Research Questions

Q. How can this compound be functionalized to create polydentate ligands for coordination chemistry?

The aldehyde groups enable Schiff base formation with amines. For example, condensation with 3,4-diaminobenzonitrile yields tridentate ligands like 2,2’-(pyridine-2,6-diyl)bis(1H-benzimidazole-5-carbonitrile), useful in transition metal complexes. Reaction conditions (e.g., oxidant choice, solvent polarity) dictate ligand geometry and metal-binding efficiency .

Q. How does the methoxy group influence reactivity compared to non-substituted analogs (e.g., pyridine-2,6-dicarbaldehyde)?

The electron-donating methoxy group increases electron density at the pyridine ring, altering nucleophilic/electrophilic reactivity. This enhances stability in acidic conditions but may reduce electrophilic substitution rates at the 4-position. Comparative studies with unsubstituted analogs show differences in Schiff base formation kinetics and metal complex stability .

Q. What methodologies resolve contradictions in reported synthetic yields or characterization data?

  • Chromatographic Purity Checks : HPLC or GC-MS identifies impurities from incomplete reactions .
  • Reproducibility Trials : Varying solvent systems (e.g., DMF vs. CHCl3_3) or catalysts (e.g., p-benzoquinone) can optimize yields .
  • Computational Validation : DFT calculations predict reaction pathways and intermediate stability, aligning experimental outcomes with theoretical models .

Q. How are polymer-supported catalysts derived from this compound validated for catalytic activity?

Example: 4-(3-hydroxypropoxy)pyridine-2,6-dicarbaldehyde is grafted onto polymers to create immobilized catalysts. Activity is assessed via:

  • Kinetic Studies : Monitoring substrate conversion using UV-Vis or HPLC.
  • Leaching Tests : ICP-MS quantifies metal loss during catalysis.
  • Solid-State NMR : Confirms structural integrity post-immobilization .

Q. What role do steric/electronic effects play in the coordination geometry of metal complexes?

The methoxy group introduces steric hindrance, favoring distorted octahedral geometries in Fe(II) complexes. Electronic effects from the pyridine ring stabilize low-spin states, as evidenced by magnetic susceptibility data and EXAFS spectroscopy .

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